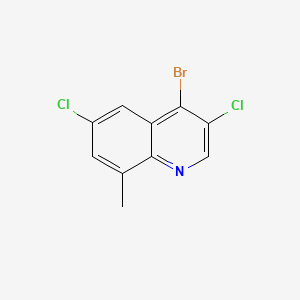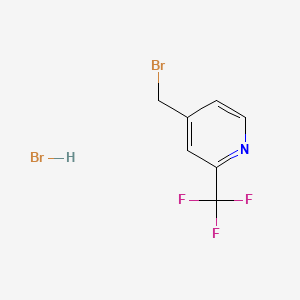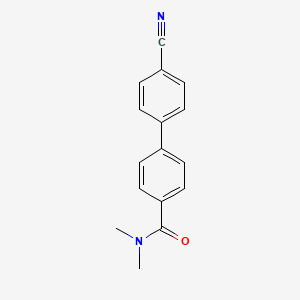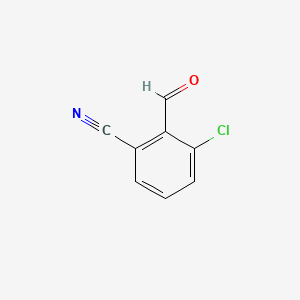![molecular formula C24H37F3O6Si B597162 1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate CAS No. 147127-14-8](/img/structure/B597162.png)
1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a dimethylsilyl group
Méthodes De Préparation
The synthesis of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the methoxy and trifluoromethyl groups. The final step involves the esterification with the 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. The dimethylsilyl group may play a role in protecting the compound from degradation and enhancing its overall stability.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Benzeneacetic acid, α-methoxy-, (S)-: This compound shares the methoxy group but lacks the trifluoromethyl and dimethylsilyl groups.
Benzeneacetic acid, methyl ester: This compound has a similar benzeneacetic acid core but differs in the ester group and lacks the methoxy and trifluoromethyl groups.
Benzeneacetic acid, α-methoxy-, methyl ester: This compound is similar but lacks the trifluoromethyl and dimethylsilyl groups.
The uniqueness of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
147127-14-8 |
|---|---|
Formule moléculaire |
C24H37F3O6Si |
Poids moléculaire |
506.634 |
Nom IUPAC |
[(1R)-1-[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl] (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C24H37F3O6Si/c1-16(19-18(32-22(5,6)33-19)15-30-34(8,9)21(2,3)4)31-20(28)23(29-7,24(25,26)27)17-13-11-10-12-14-17/h10-14,16,18-19H,15H2,1-9H3/t16-,18+,19+,23-/m1/s1 |
Clé InChI |
BDGRENIBKYGFGK-ZQDYSYBYSA-N |
SMILES |
CC(C1C(OC(O1)(C)C)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)OC |
Synonymes |
[4S-[4alpha[S*(S*)],5beta]]-alpha-Methoxy-alpha-(trifluoromethyl)benzeneacetic acid 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/new.no-structure.jpg)
![6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]](/img/structure/B597085.png)



![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)





